トルトラズリル

概要

説明

- トルトラズリルは、コクシジウム(アピコンプレックス類コノイダシダ綱に属する、胞子形成する微小な単細胞の細胞内寄生虫)によって引き起こされる寄生虫病であるコクシジウム症の治療に広く用いられています。 .

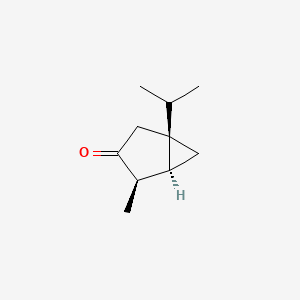

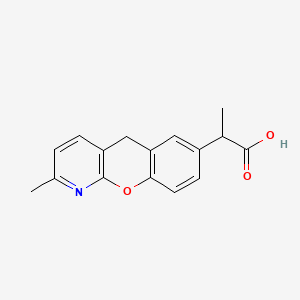

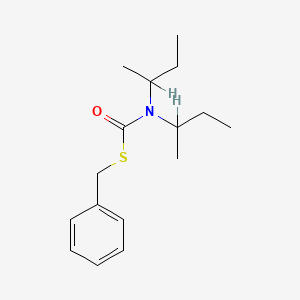

トルトラズリル: (化学式: CHFNOS) は、主に特殊な抗原虫薬として使用される新規トリアジン化合物です。

製造方法

合成経路: トルトラズリルの合成経路は、特定の化学変換を含みます。残念ながら、詳細な合成経路は公的領域では容易に入手できません。

工業生産: 工業規模での製造方法は専売特許ですが、トルトラズリルは、高純度と有効性を確保するために、特殊なプロセスを用いて製造されています。

科学的研究の応用

Veterinary Use: Toltrazuril is widely used in veterinary medicine to treat coccidiosis in various animals

Residue Concerns: Note that withdrawal periods for meat chickens should be around 19 days to avoid residue in edible tissues.

作用機序

細胞の破壊: トルトラズリルは、コクシジウムの細胞分裂とミトコンドリア機能を阻害します。

効果: トルトラズリルは、寄生虫の呼吸、代謝、小胞体などに影響を与え、重度の空胞化を引き起こし、最終的に寄生虫の死に至ります。

Safety and Hazards

将来の方向性

Research on Toltrazuril continues to explore its efficacy and potential applications. For instance, a study investigated the long-term efficacy of Toltrazuril against experimentally infected naïve calves . Another study evaluated the effectiveness of different protocols of metaphylactic treatment with Toltrazuril in naturally infected, extensively reared beef calves . These studies contribute to a better understanding of Toltrazuril’s potential in treating coccidiosis in various animal species.

生化学分析

Biochemical Properties

Toltrazuril works by interfering with the protozoa’s ability to reproduce . It disrupts the division of the protozoal nucleus and damages the cell membrane of the parasites . This action results in the destruction of the coccidia at all stages of their life cycle .

Cellular Effects

Toltrazuril has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the division of the protozoal nucleus, damaging the cell membrane of the parasites, and causing oxidative stress to parasite cells . This leads to autophagy, a cellular process that helps maintain homeostasis or normal functioning by protein degradation and turnover of the destroyed cell organelles for new cell formation .

Molecular Mechanism

The molecular mechanism of Toltrazuril involves interference with the protozoa’s ability to reproduce . It disrupts the division of the protozoal nucleus and damages the cell membrane of the parasites . This action results in the destruction of the coccidia at all stages of their life cycle .

Temporal Effects in Laboratory Settings

Toltrazuril is quickly metabolized into toltrazuril sulfone (TZ-SO2) with maximal concentrations measured at 13 days post-treatment . The prolonged elimination half-life of TZ-SO2 could be interpreted as the persistent clinical efficacy of Toltrazuril in the treatment of protozoal parasites infection .

Dosage Effects in Animal Models

The dosage of Toltrazuril varies depending on the species and the formulation of the medication . It is generally well-tolerated by animals, with minimal side effects when used at the recommended dosages . Some animals may experience gastrointestinal upset, including diarrhea or vomiting .

Metabolic Pathways

Toltrazuril is rapidly converted to the short-lived intermediary metabolite toltrazuril sulfoxide (TZR-SO), and then further metabolized to the reactive toltrazuril sulfone (TZR-SO2) . This metabolite is more slowly eliminated than Toltrazuril or TZR-SO, enabling the persistent clinical efficacy of Toltrazuril in the treatment of protozoal parasites infection .

Transport and Distribution

Following oral or intramuscular administration, Toltrazuril and its main metabolite, toltrazuril sulfone (TZ-SO2), are absorbed into the blood and distributed in intestinal tissues . Intramuscular application results in significantly higher and more sustained concentrations of both compounds in plasma, intestinal tissue, and intestinal content .

Subcellular Localization

Given its mechanism of action, it is likely that Toltrazuril and its metabolites are localized within the cell where they can interact with the protozoa’s ability to reproduce .

準備方法

Industrial Production: Industrial-scale production methods are proprietary, but toltrazuril is manufactured using specialized processes to ensure high purity and efficacy.

化学反応の分析

反応性: トルトラズリルは、コクシジウム寄生虫の発生段階すべてに対して活性を示します。トルトラズリルは、寄生虫がエネルギー生成に必要な必須酵素を阻害します。

一般的な試薬と条件: トルトラズリルの合成で使用される特定の試薬と条件は機密情報です。 トルトラズリルの作用機序は、コクシジウムの細胞分裂とミトコンドリア機能を阻害し、寄生虫の死に至ることです。

主要な生成物: 主要な効果は、コクシジウムの生殖期と配偶子形成期に発生し、卵胞子の形成を防ぎ、寄生虫の発達を阻害します。

科学研究における用途

獣医学的用途: トルトラズリルは、さまざまな動物のコクシジウム症の治療のために、獣医学で広く使用されています。

残留物に関する懸念: 食用組織への残留を避けるために、肉用鶏の休薬期間は約19日であることに注意してください。.

類似化合物との比較

独自性: トルトラズリルの独自の作用機序は、他の抗原虫薬とは一線を画しています。

類似化合物: 類似化合物の具体的なリストはありませんが、トルトラズリルの有効性と安全性プロファイルは、抗寄生虫薬の分野でトルトラズリルを際立たせていることは注目に値します。

特性

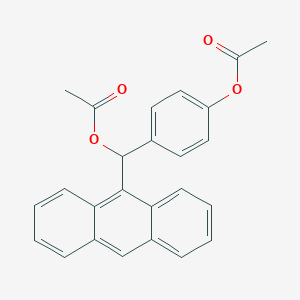

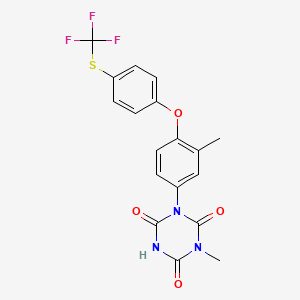

IUPAC Name |

1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O4S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)28-12-4-6-13(7-5-12)29-18(19,20)21/h3-9H,1-2H3,(H,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCINXEZVIIVXFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219063 | |

| Record name | Toltrazuril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69004-03-1 | |

| Record name | Toltrazuril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69004-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toltrazuril [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069004031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toltrazuril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Toltrazuril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-methyl-3-[3-methyl-4-[4-[(trifluoromethyl)thio]phenoxy]phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLTRAZURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVZ3IAR3JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the specific molecular target of toltrazuril in Eimeria tenella?

A1: While the precise mechanism of action remains elusive, research suggests that the cyclophilin EtCyp20.5 in Eimeria tenella might be a potential target for toltrazuril. This interaction seems to differ from the mechanism of cyclosporin A, a known cyclophilin inhibitor. []

Q2: How does toltrazuril affect Eimeria tenella at the cellular level?

A2: In vitro studies indicate that toltrazuril treatment leads to the upregulation of protein hydrolysis genes and downregulation of cell cycle-related genes in Eimeria tenella merozoites. This suggests potential interference with parasite division. []

Q3: Does toltrazuril induce oxidative stress in parasites?

A3: Yes, studies have shown an upregulation of redox-related genes and increased levels of reactive oxygen species (ROS) in E. tenella following toltrazuril treatment. []

Q4: Is autophagy involved in the anticoccidial effect of toltrazuril?

A4: Evidence suggests that toltrazuril may trigger autophagy in E. tenella, as elevated levels of autophagosomes were observed after drug treatment. []

Q5: What is the molecular formula and weight of toltrazuril?

A5: Toltrazuril has the molecular formula C22H19F3N4O3S and a molecular weight of 476.47 g/mol. []

Q6: Can toltrazuril be formulated as a stable solid dispersion?

A6: Yes, studies demonstrate successful formulation of toltrazuril solid dispersions using polyethylene glycol 6000 (PEG 6000) as a carrier. These formulations exhibit improved solubility compared to pure toltrazuril. [, ]

Q7: What is the impact of adding a hydrotropy agent to toltrazuril-PEG 6000 solid dispersions?

A7: Incorporating a hydrotropy agent (Z) further enhances the dissolution rate of toltrazuril in solid dispersions. An optimized ratio of toltrazuril:PEG 6000:hydrotropy agent Z of 1:6:1.6 (g/g) showed promising results. []

Q8: How is toltrazuril metabolized in various species?

A8: Toltrazuril is primarily metabolized into toltrazuril sulfone (ponazuril) and toltrazuril sulfoxide. These metabolites have been detected in various species, including horses, cattle, chickens, and sheep. [, , , , , ]

Q9: How does pregnancy affect the pharmacokinetics of toltrazuril in ewes?

A9: Studies in ewes show that pregnancy significantly influences toltrazuril pharmacokinetics. Pregnant ewes exhibited higher maximum concentration (Cmax) and area under the curve (AUC) values for toltrazuril and its metabolites compared to non-pregnant ewes. []

Q10: Are toltrazuril and its metabolites found in milk, allantoic fluid, and newborn plasma after administration to pregnant ewes?

A10: Yes, after administration to pregnant ewes, toltrazuril and its metabolites were detected in milk, allantoic fluid, and newborn lamb plasma. The concentrations in these fluids were lower than in maternal plasma. []

Q11: How does toltrazuril affect the pharmacokinetics of other drugs in broiler chickens?

A11: Studies in broiler chickens reveal that toltrazuril can alter the pharmacokinetic profiles of co-administered drugs. For instance, it increased the volume of distribution and total clearance of levofloxacin while decreasing these parameters for thiamphenicol. [, ]

Q12: What is the bioavailability of toltrazuril in different formulations?

A12: Toltrazuril bioavailability varies depending on the formulation. Oral administration of toltrazuril sulfone dissolved in dimethyl sulfoxide (DMSO) showed a threefold increase in bioavailability compared to administration in water. [] The oral bioavailability of toltrazuril nanoemulsion in chickens was also found to be high. []

Q13: Is toltrazuril effective against natural coccidiosis infections in different animal species?

A13: Yes, multiple studies demonstrate the efficacy of toltrazuril against natural coccidiosis infections in various species, including calves [], lambs [, ], chickens [, , , , ], and rabbits. []

Q14: How does the efficacy of toltrazuril compare to other anticoccidial drugs?

A14: Toltrazuril exhibits comparable or superior efficacy to other commonly used anticoccidials, such as diclazuril [, ], amprolium [], and lasalocid [], in controlling coccidiosis and improving performance parameters in different animal models.

Q15: Can toltrazuril be used in combination with other therapeutic agents?

A15: Yes, studies have explored the synergistic effects of toltrazuril in combination with other agents. For instance, combining toltrazuril with vitamin K in chickens infected with E. tenella resulted in improved weight gain and reduced mortality. [] Similarly, a combination of azithromycin and toltrazuril proved more effective in treating calves with cryptosporidiosis than either drug alone. []

Q16: Does toltrazuril impact the development of natural immunity against coccidiosis?

A16: Research suggests that toltrazuril does not hinder the development of natural immunity against coccidiosis. Some studies even indicate a potential enhancement of immune responses. [, ]

Q17: Is there evidence of cross-resistance between toltrazuril and diclazuril in Eimeria tenella?

A17: While laboratory-induced resistance to one drug doesn't necessarily confer resistance to the other, field isolates previously exposed to both drugs exhibited resistance to both toltrazuril and diclazuril, suggesting potential for cross-resistance under field conditions. []

Q18: What analytical methods are used for the detection and quantification of toltrazuril and its metabolites?

A19: High-performance liquid chromatography (HPLC) [, , , , , , , ], ultra-high performance liquid chromatography (UHPLC) [, , ], liquid chromatography-mass spectrometry (LC/MS) [], and thin-layer chromatography (TLC) [] coupled with various detection methods are commonly employed for the analysis of toltrazuril and its metabolites in different matrices.

Q19: Have these analytical methods been validated according to regulatory guidelines?

A20: Yes, various studies emphasize the validation of analytical methods according to ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines to ensure accuracy, precision, and specificity in quantifying toltrazuril and its residues. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。